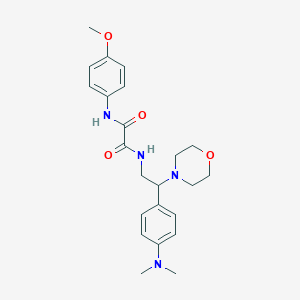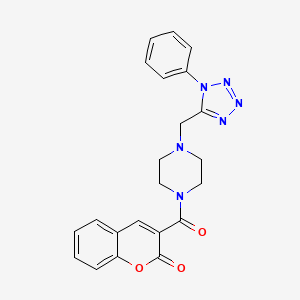![molecular formula C8H16ClNO B2563975 (2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride CAS No. 162679-02-9](/img/structure/B2563975.png)
(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride, also known as JNJ-40411813, is a novel compound that has recently gained attention in scientific research. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a G protein-coupled receptor that plays a key role in regulating glutamatergic neurotransmission.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Pathways : Research has demonstrated various synthetic routes to create complex heterocyclic compounds. For example, Seo Won-Jun et al. (1994) synthesized 6a-Hydroxy- and 6a-methoxy-derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate, showcasing a method that could potentially be applicable to the synthesis of related compounds, including "(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride" (Seo Won-Jun et al., 1994).
Molecular Capsules : A study by Shivanyuk et al. (2003) on pyrrogallolarenes forming dimeric molecular capsules highlights the potential for designing molecular containers or carriers, which could be a relevant application area for structurally similar compounds (Shivanyuk et al., 2003).
Catalytic Methods : The research by Coşkun and Erden (2011) on the pyrrolidine-catalyzed condensation of carbonyl compounds offers insights into catalytic processes that might be relevant for the functionalization or modification of "(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride" (Coşkun & Erden, 2011).
Ligand Synthesis and Application : The work by Cabort et al. (2002) on the synthesis and structure of ruthenium trinitrogen complexes with ligands derived from pyrrolidine illustrates the utility of such compounds in coordination chemistry and potential catalytic applications (Cabort et al., 2002).
Propiedades
IUPAC Name |
[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-7-4-6-2-1-3-8(6)9-7;/h6-10H,1-5H2;1H/t6-,7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBZESIRGSZTEU-WQYNNSOESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](N[C@H]2C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,6aS)-1-(Octahydro-cyclopenta[b]pyrrol-2-yl)-methanol hydrochloride | |
CAS RN |
162679-02-9 |
Source


|
| Record name | [(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2563892.png)

![7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2563894.png)
![1-[3-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propanoyl]piperazine-2-carbonitrile](/img/structure/B2563895.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2563896.png)


![[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid](/img/structure/B2563901.png)

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2563905.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B2563907.png)
![4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563909.png)
